molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0

Diphenyl[3-(triethoxysilyl)propyl]phosphine

Cat. No.: B1601415
CAS No.: 52090-23-0
M. Wt: 390.5 g/mol
InChI Key: HXUIUZCAALFHJD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Diphenyl[3-(triethoxysilyl)propyl]phosphine (CAS 52090-23-0) is an organophosphorus compound with the molecular formula $$ \text{C}{21}\text{H}{31}\text{O}{3}\text{PSi} $$ and a molecular weight of 390.53 g/mol. Its structure features a central phosphorus atom bonded to two phenyl groups and a 3-(triethoxysilyl)propyl chain. The propyl linker connects the phosphine moiety to a triethoxysilyl group ($$-\text{Si(OCH}2\text{CH}3)3$$), which introduces hydrolytic reactivity and substrate adhesion capabilities.

The stereochemical configuration arises from the tetrahedral geometry at the phosphorus center, with bond angles approximating 109.5°. The triethoxysilyl group adopts a staggered conformation relative to the phosphine center to minimize steric hindrance between the ethoxy substituents and phenyl rings. Density functional theory (DFT) calculations on analogous trisubstituted phosphines suggest that the gauche orientation of the propyl chain optimizes orbital overlap between the phosphorus lone pair and silicon-based σ* orbitals, enhancing stability.

Properties

IUPAC Name

diphenyl(3-triethoxysilylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIUZCAALFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546063
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-23-0
Record name Diphenyl[3-(triethoxysilyl)propyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

From Chlorodiphenylphosphine and Organometallic Reagents

A common route involves the reaction of chlorodiphenylphosphine with an organometallic reagent derived from 3-(triethoxysilyl)propyl halides or allyl derivatives. The organometallic species is typically a Grignard reagent or an organolithium compound.

  • Example Procedure:
    • Preparation of the organometallic reagent: 3-(triethoxysilyl)propyl bromide or chloride is converted into the corresponding Grignard reagent by reaction with magnesium in ether.
    • Reaction with chlorodiphenylphosphine: The Grignard reagent is then added dropwise to chlorodiphenylphosphine at low temperature (0 °C) under inert atmosphere.
    • The mixture is stirred for extended periods (e.g., 18 hours) at room temperature to complete the substitution.
    • Work-up involves quenching with ammonium chloride solution, extraction with dichloromethane, drying over magnesium sulfate, and concentration under reduced pressure.
    • Purification by silica gel column chromatography using hexane/ethyl acetate mixtures yields the desired phosphine.

This method yields Diphenyl[3-(triethoxysilyl)propyl]phosphine in moderate to good yields (typically around 70-80%) with high purity (>99%) after chromatography.

Borane-Protecting Strategy

Phosphines are prone to oxidation and other side reactions during synthesis. To overcome this, a borane-protecting strategy is employed:

  • The phosphine is first converted into its borane complex by reaction with borane-dimethyl sulfide complex.
  • This protects the phosphorus atom during subsequent steps such as hydrosilylation or further functionalization.
  • After completion of the synthetic sequence, the borane can be removed to regenerate the free phosphine.

This strategy has been demonstrated to improve yields and selectivity in the preparation of various triethoxysilylpropyl-substituted phosphines, including diphenyl derivatives.

Reaction Conditions and Optimization

The preparation typically requires careful optimization of several parameters:

Parameter Typical Conditions Notes
Catalyst Not always required; sometimes Pd or Ir catalysts used in hydrosilylation steps Catalyst loading ~4 mol% when used
Solvent Diethyl ether or dichloromethane Ether preferred for Grignard formation
Temperature 0 °C to room temperature Low temperature during reagent addition
Reaction Time 3 to 18 hours Longer times favor complete conversion
Purification Silica gel chromatography (hexane/EtOAc) Ratio varies from 90:10 to 40:60 depending on compound

Research Findings and Yields

  • Yield Data: The diphenyl derivative is obtained in yields ranging from 70% to 80% after purification.
  • Purity: Purity typically exceeds 99% as confirmed by ^1H NMR and ^31P NMR spectroscopy.
  • Characterization: NMR data show characteristic aromatic protons for diphenyl groups and signals corresponding to triethoxysilyl groups, confirming structure integrity.

Comparative Table of Related Phosphine Preparations

Compound Starting Materials Yield (%) Purity (%) Notes
This compound Chlorodiphenylphosphine + 3-(triethoxysilyl)propyl Grignard 74-80 >99 Borane protection used in some protocols
Di(3,5-dimethylphenyl)[3-(triethoxysilyl)propyl]phosphine Borane Corresponding chlorophosphine + Grignard + borane 70 >99 Column chromatography purification
Allyldiphenylphosphine Borane Chlorodiphenylphosphine + allylmagnesium bromide + borane 75 >99 Used as intermediate for hydrosilylation

Chemical Reactions Analysis

Types of Reactions

Diphenyl[3-(triethoxysilyl)propyl]phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .

Scientific Research Applications

Diphenyl[3-(triethoxysilyl)propyl]phosphine (C21H31O3PSi) is a chemical compound with a molecular weight of 390.53 g/mol, primarily used as a ligand in the preparation of silica-immobilized metal catalysts. The compound's uniqueness lies in its triethoxysilyl group, which allows it to bond with silica surfaces, making it valuable in the preparation of these catalysts.

Scientific Research Applications

This compound has found applications across various scientific disciplines:

  • Chemistry: Utilized as a ligand in the creation of silica-immobilized metal catalysts, which are essential in different catalytic processes.
  • Biology: Useful in studying metalloproteins and metalloenzymes due to its ability to form stable complexes with metals.
  • Medicine: Explored for potential use in drug delivery systems because it can form stable complexes with therapeutic metals.
  • Industry: Employed in the production of advanced materials like coatings and adhesives, owing to its capacity to bond with silica surfaces.

The biological activity of this compound arises from its capacity to coordinate with metal ions. The phosphine group acts as a ligand, stabilizing metal centers that are crucial for catalytic processes. This interaction is vital for the functionality of metalloproteins and metalloenzymes, which play significant roles in biological systems.

Biological Applications

  • Catalytic Processes: The compound is utilized as a ligand in the preparation of silica-immobilized metal catalysts, enhancing the efficiency of chemical reactions, particularly those involving metal ions.
  • Drug Delivery Systems: Ongoing research is exploring its potential in drug delivery due to its ability to form stable complexes with therapeutic metals, which could improve the bioavailability of drugs.
  • Metalloprotein Studies: Its ability to stabilize metal ions makes it useful for studying metalloproteins, aiding in understanding their structure and function.

Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

Case Study 1: Catalysis

One study demonstrated that this compound enhances the catalytic activity of metal ions, leading to improved reaction rates in organic transformations. The compound was found to facilitate reactions involving hydrogenation and oxidation processes, showcasing its versatility as a catalyst.

Case Study 2: Drug Delivery

Research into drug delivery systems revealed that incorporating this compound into formulations improved the stability and release profiles of certain therapeutic agents. The compound's interaction with metal ions was shown to enhance the solubility and bioactivity of the drugs tested.

Hydrosilylation

This compound can be used in iridium-catalyzed hydrosilylation reactions . In this context, it may be necessary to use a protecting method to maintain the phosphorus atoms intact under hydrosilylation conditions .

The following table summarizes the biological activities observed with this compound compared to other phosphine compounds:

Compound NameCatalytic ActivityDrug Delivery PotentialStability with Metal Ions
This compoundHighModerateExcellent
TriphenylphosphineModerateLowGood
Diphosphine derivativesHighHighVariable

Mechanism of Action

The mechanism by which diphenyl[3-(triethoxysilyl)propyl]phosphine exerts its effects involves its ability to form stable complexes with metal ions. The phosphine group acts as a ligand, coordinating with metal centers and stabilizing them. This interaction is crucial in catalytic processes where the metal center is the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[3-(triethoxysilyl)propyl]phosphine is unique due to its triethoxysilyl group, which allows it to bond with silica surfaces. This property makes it particularly valuable in the preparation of silica-immobilized metal catalysts, a feature not shared by its similar compounds .

Biological Activity

Diphenyl[3-(triethoxysilyl)propyl]phosphine is a phosphine compound characterized by its unique structure, which includes a triethoxysilyl group. This compound has garnered attention due to its potential biological activities, particularly in catalysis and drug delivery systems. Its ability to form stable complexes with metal ions enhances its utility in various scientific applications.

  • Molecular Formula : C21H31O3PSi
  • Molecular Weight : 390.53 g/mol

The biological activity of this compound primarily arises from its capacity to coordinate with metal ions. The phosphine group acts as a ligand, stabilizing metal centers that are crucial for catalytic processes. This interaction is vital for the functionality of metalloproteins and metalloenzymes, which play significant roles in biological systems.

Biological Applications

  • Catalytic Processes : The compound is utilized as a ligand in the preparation of silica-immobilized metal catalysts, enhancing the efficiency of chemical reactions, particularly those involving metal ions .
  • Drug Delivery Systems : Ongoing research is exploring its potential in drug delivery due to its ability to form stable complexes with therapeutic metals, which could improve the bioavailability of drugs .
  • Metalloprotein Studies : Its ability to stabilize metal ions makes it useful for studying metalloproteins, aiding in understanding their structure and function .

Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

Case Study 1: Catalysis

A study demonstrated that this compound enhances the catalytic activity of metal ions, leading to improved reaction rates in organic transformations. The compound was found to facilitate reactions involving hydrogenation and oxidation processes, showcasing its versatility as a catalyst .

Case Study 2: Drug Delivery

Research into drug delivery systems revealed that incorporating this compound into formulations improved the stability and release profiles of certain therapeutic agents. The compound's interaction with metal ions was shown to enhance the solubility and bioactivity of the drugs tested .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed with this compound compared to other phosphine compounds:

Compound NameCatalytic ActivityDrug Delivery PotentialStability with Metal Ions
This compoundHighModerateExcellent
TriphenylphosphineModerateLowGood
Diphosphine derivativesHighHighVariable

Q & A

Q. How should Diphenyl[3-(triethoxysilyl)propyl]phosphine be handled and stored to maintain stability?

This compound is air- and moisture-sensitive due to its triethoxysilyl and phosphine groups. Store under inert gas (argon or nitrogen) in sealed, flame-resistant containers. Use Schlenk line techniques or gloveboxes for transfers. Pre-purify solvents (e.g., THF, toluene) via degassing and drying (molecular sieves) to prevent hydrolysis or oxidation during reactions .

Q. What are the primary applications of this compound in catalysis?

It serves as a ligand for synthesizing silica-immobilized metal catalysts (e.g., Au, Pd). The triethoxysilyl group enables covalent bonding to silica supports, while the phosphine moiety coordinates metals for heterogeneous catalysis. Applications include enantioselective allylation/arylation reactions and recyclable catalyst systems .

Q. What synthetic routes are used to prepare this compound?

A common method involves reacting 3-(chloropropyl)triethoxysilane with lithium diphenylphosphide in anhydrous THF at low temperatures (-78°C). Monitor progress via 31^{31}P NMR to confirm substitution and purity. Post-synthesis, purify via vacuum distillation or column chromatography under inert conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • 31^{31}P NMR: Confirm phosphine integrity (δ ~ -5 to -10 ppm).
  • 1^{1}H/13^{13}C NMR: Verify triethoxysilyl and propyl linker structure.
  • FT-IR: Detect Si-O-Si stretching (~1100 cm1^{-1}) and P-C aromatic bonds.
  • Elemental analysis: Validate stoichiometry, especially after immobilization on silica .

Advanced Research Questions

Q. How can researchers optimize silica immobilization efficiency of metal-phosphine complexes?

Control silanol density on silica by pre-treating supports at 200–400°C. Use a 1:3 molar ratio of phosphine ligand to metal precursor (e.g., AuCl) in toluene. Monitor grafting efficiency via TGA (weight loss ~5–10% corresponds to ligand loading) and XPS (detect Si-O-P bonds at ~103 eV) .

Q. What strategies mitigate phosphine oxidation during catalytic cycles?

  • Add stoichiometric reductants (e.g., NaBH4_4) to regenerate P(III) centers.
  • Use low-oxygen solvents (e.g., degassed DMF) and operate under inert atmospheres.
  • Characterize oxidized byproducts (e.g., phosphine oxides) via GC-MS or HPLC to adjust reaction conditions .

Q. How does this ligand compare to sulfonated phosphines in aqueous-phase catalysis?

Unlike sulfonated analogs (e.g., diphenyl(p-sulfonatophenyl)phosphine), this ligand is hydrophobic, limiting use in aqueous media. However, its silica-binding capability enhances catalyst recyclability (>5 cycles with <10% activity loss) compared to homogeneous sulfonated systems .

Q. How to resolve contradictions in reported catalytic activity for immobilized systems?

Discrepancies arise from variations in silica pore size (e.g., 3 nm vs. 10 nm) and metal dispersion. Use BET surface area analysis and TEM to correlate porosity/metal nanoparticle size with turnover frequency (TOF). Standardize substrate accessibility by testing with probe molecules (e.g., styrene) .

Q. What experimental designs validate ligand-metal coordination in immobilized catalysts?

  • EXAFS/XANES: Confirm Au-P bond distances (~2.3 Å) and oxidation states.
  • DRIFT spectroscopy: Detect shifts in P-C aromatic vibrations (~1430 cm1^{-1}) upon metal binding.
  • ICP-OES: Quantify metal leaching (<1 ppm indicates stable immobilization) .

Q. How to troubleshoot reduced enantioselectivity in asymmetric reactions?

  • Ensure chiral auxiliaries (e.g., (R)-BINOL) are compatible with the phosphine’s steric profile.
  • Optimize solvent polarity (e.g., switch from toluene to CH2_2Cl2_2) to enhance transition-state stabilization.
  • Use kinetic resolution studies (e.g., HPLC with chiral columns) to identify competing pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diphenyl[3-(triethoxysilyl)propyl]phosphine
Reactant of Route 2
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Diphenyl[3-(triethoxysilyl)propyl]phosphine

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